![molecular formula C3H6BrF2O3P B14486209 Dimethyl [bromo(difluoro)methyl]phosphonate CAS No. 65094-21-5](/img/structure/B14486209.png)
Dimethyl [bromo(difluoro)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [bromo(difluoro)methyl]phosphonate is an organophosphorus compound with the molecular formula C5H10BrF2O3P. It is a derivative of phosphonic acid and contains both bromine and fluorine atoms, making it a unique and versatile compound in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl [bromo(difluoro)methyl]phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of trimethyl phosphite with a halomethane such as iodomethane . The reaction typically requires heating and can be catalyzed by various amines.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl [bromo(difluoro)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield different phosphonate compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in different chemical applications.
Aplicaciones Científicas De Investigación
Dimethyl [bromo(difluoro)methyl]phosphonate has several scientific research applications:
Industry: It is utilized in various industrial applications, including the synthesis of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of dimethyl [bromo(difluoro)methyl]phosphonate involves its interaction with specific molecular targets and pathways. For example, in biological applications, it targets protein tyrosine phosphatases, inhibiting their activity and thereby affecting cellular signaling pathways . The presence of bromine and fluorine atoms enhances its reactivity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl [bromo(difluoro)methyl]phosphonate: Similar in structure but with ethyl groups instead of methyl groups.
Dimethyl methylphosphonate: Lacks the bromine and fluorine atoms, making it less reactive.
Diethyl [difluoro(pyridinyl)methyl]phosphonate: Contains a pyridinyl group, offering different reactivity and applications.
Uniqueness
Dimethyl [bromo(difluoro)methyl]phosphonate is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and specificity in various chemical and biological applications. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
65094-21-5 |
|---|---|
Fórmula molecular |
C3H6BrF2O3P |
Peso molecular |
238.95 g/mol |
Nombre IUPAC |
bromo-dimethoxyphosphoryl-difluoromethane |
InChI |
InChI=1S/C3H6BrF2O3P/c1-8-10(7,9-2)3(4,5)6/h1-2H3 |
Clave InChI |
FZOOSMOMRAFKPC-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(F)(F)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid](/img/structure/B14486135.png)

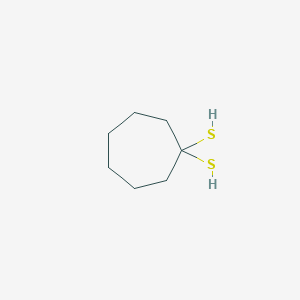
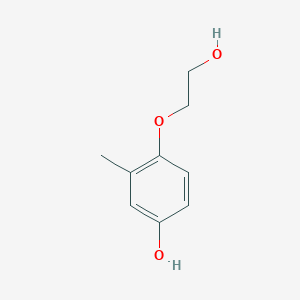
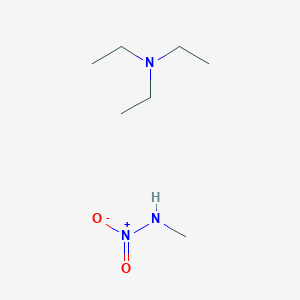

![1,1'-[Methylenebis(oxymethylene)]bis(4-methylbenzene)](/img/structure/B14486183.png)
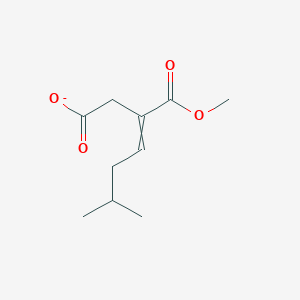
![5-Methyl-1-{(2R,5R)-4-oxo-5-[(triphenylmethoxy)methyl]oxolan-2-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14486185.png)
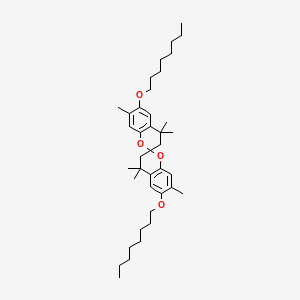
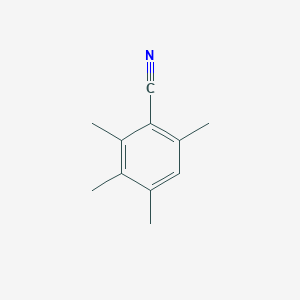
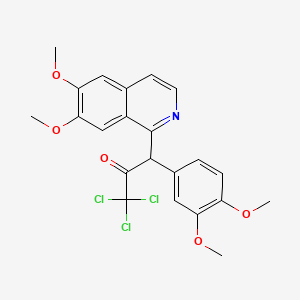
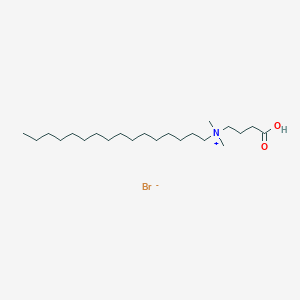
![3-Butyl-6-[(trimethylsilyl)oxy]-3,4-dihydro-1,3,5-triazin-2(1H)-one](/img/structure/B14486206.png)
